(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride

Catalog No.
S14404983
CAS No.
M.F
C12H22ClNO
M. Wt
231.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydroch...

Product Name

(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride

IUPAC Name

(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride

Molecular Formula

C12H22ClNO

Molecular Weight

231.76 g/mol

InChI

InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H/t9-,10+,11?,12?;

InChI Key

VSLXJPGBEIWMTR-QZIWBCHOSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl

Isomeric SMILES

C[C@@]12C[C@]3(CC(C1)(CC(C2)(C3)O)N)C.Cl

(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol hydrochloride, also known as 3-amino-5,7-dimethyladamantan-1-ol hydrochloride, is a chemical compound characterized by its unique adamantane structure. The molecular formula for this compound is C12_{12}H22_{22}ClNO, with a molecular weight of 231.76 g/mol. The compound features a hydroxyl group (-OH) and an amino group (-NH2_2) attached to the adamantane framework, which contributes to its biological activity and potential applications in pharmaceuticals .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can yield different amine derivatives.
  • Substitution: It can participate in nucleophilic substitution reactions to form various substituted adamantane derivatives.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The conditions typically involve strong bases or acids to facilitate substitution reactions .

(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol hydrochloride has been primarily studied for its role in synthesizing inhibitors with antihyperglycemic properties. Its mechanism of action likely involves modulation of glucose metabolism pathways, making it a candidate for therapeutic applications in managing diabetes . The compound has shown potential interactions with various biochemical pathways related to glucose homeostasis.

The synthesis of (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol hydrochloride typically involves several steps:

  • Nitration Reaction: Amantadine or its salt is treated with sulfuric acid at controlled temperatures (10-30°C), followed by the addition of mixed acids for nitration.
  • Hydroxylation Reaction: The nitrated product is then subjected to hydroxylation under alkaline conditions to yield the desired compound.

These methods can be optimized for higher yields and cost-effectiveness in industrial settings, often achieving yields exceeding 80% .

The primary applications of (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol hydrochloride include:

  • Pharmaceutical Development: Used in the synthesis of antihyperglycemic agents.
  • Research: Investigated in proteomics and metabolic studies due to its structural properties and biological activity.

Its unique adamantane structure allows for modifications that can enhance its pharmacological properties .

Studies involving (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol hydrochloride have focused on its interaction with glucose metabolism pathways. The compound's ability to modulate these pathways suggests it may influence insulin sensitivity and glucose uptake in cells. Further research is needed to elucidate the specific mechanisms and potential therapeutic benefits of this compound in metabolic disorders .

Several compounds share structural similarities with (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Amino-5,7-dimethyladamantan-1-ol63971-25-50.96
3-Aminoadamantan-1-ol hydrochloride6240-03-50.96
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride1403864-74-30.92
3-(1-Aminopropyl)adamantan-1-ol hydrochloride185378-81-80.89

The uniqueness of (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol hydrochloride lies in its specific stereochemistry and functional groups that contribute to its distinct biological activity compared to other similar compounds. This stereochemical configuration may influence its binding affinity and efficacy as a therapeutic agent .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

231.1389920 g/mol

Monoisotopic Mass

231.1389920 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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